molecular formula C14H15N B7994688 2-(4-Propylphenyl)pyridine

2-(4-Propylphenyl)pyridine

Cat. No.: B7994688
M. Wt: 197.27 g/mol
InChI Key: DSBKEMGKXNGZMS-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a propyl group attached to the phenyl ring, which is further connected to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with pyridine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product .

Another method involves the use of Grignard reagents. In this approach, 4-propylbromobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with pyridine N-oxide. The reaction is carried out in an inert atmosphere, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes and continuous flow reactors are commonly employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

2-(4-Propylphenyl)pyridine can be compared with other similar compounds, such as:

Uniqueness

The presence of both the propyl and phenyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-propylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h3-4,6-11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKEMGKXNGZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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